Desfesoterodine fumarate is the active metabolite of fesoterodine, an ester compound that undergoes hydrolysis in the body to release desfesoterodine. As a salt form, fumarate enhances the solubility and stability of the active compound, making it suitable for pharmaceutical formulations. The chemical structure can be represented by the International Chemical Identifier (InChI) and Simplified Molecular Input Line Entry System (SMILES) notations, which provide detailed insights into its molecular composition and connectivity.
The synthesis of desfesoterodine fumarate involves several steps, typically starting from simpler organic compounds. A notable synthetic route includes:
For example, one method reported involved heating a mixture of desfesoterodine base with fumaric acid at 80°C, leading to the formation of desfesoterodine fumarate with high purity yields .
Desfesoterodine fumarate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.
The three-dimensional conformation can be analyzed using computational models that predict its binding affinity to target receptors based on structural characteristics.
Desfesoterodine fumarate participates in various chemical reactions relevant to its pharmacological function:
These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with its use.
Desfesoterodine operates primarily through antagonism of muscarinic receptors:
Studies have shown that desfesoterodine has a favorable pharmacokinetic profile, allowing for once-daily dosing due to its prolonged action .
Desfesoterodine fumarate exhibits several important physical and chemical properties:
Elemental analysis indicates a composition of approximately C (68.25%), H (7.71%), N (3.06%), and O (20.98%) .
Desfesoterodine fumarate is primarily utilized in clinical settings for:
Research continues into optimizing formulations that enhance bioavailability and patient compliance while minimizing adverse effects .
Fesoterodine’s isobutyrate ester group is hydrolyzed by nonspecific esterases (e.g., carboxylesterases) in the blood and intestinal mucosa, not cytochrome P450 enzymes. This design circumvents the CYP2D6 genetic polymorphism limitations associated with tolterodine metabolism. Tolterodine requires CYP2D6-mediated oxidation to form 5-HMT, leading to variable exposure between extensive and poor metabolizers. In contrast, fesoterodine delivers 5-HMT reliably across patient genotypes, ensuring predictable pharmacokinetics [2]. The table below contrasts activation pathways:
Table 1: Metabolic Activation Pathways of Tolterodine vs. Fesoterodine
Compound | Activating Enzyme | Active Moieties | Genetic Influence |
---|---|---|---|
Tolterodine | CYP2D6 | 5-HMT + Tolterodine | High (CYP2D6 polymorphism) |
Fesoterodine | Nonspecific Esterases | 5-HMT only | None |
The core structure of desfesoterodine (5-HMT) features a chiral 3,3-diphenylpropylamine scaffold with a critical hydroxymethyl group replacing tolterodine’s methyl group. This modification reduces lipophilicity, evidenced by the logD values (octanol-water distribution coefficient at pH 7.4):
The lower logD of 5-HMT limits passive diffusion across the blood-brain barrier, potentially reducing CNS side effects. Structural alignment confirms that 5-HMT retains tolterodine’s muscarinic receptor binding affinity but benefits from targeted delivery via its prodrug.
Table 2: Structural and Physicochemical Properties
Property | Tolterodine | 5-HMT (Desfesoterodine) | Fesoterodine |
---|---|---|---|
logD (pH 7.4) | 1.83 | 0.74 | 2.1 (estimated) |
Key Group | -CH₃ | -CH₂OH | -CH₂OCOCH(CH₃)₂ |
Activation Route | Hepatic (CYP2D6) | Esterase hydrolysis | Prodrug (esterases) |
The final step involves salt formation with fumaric acid to yield the stable, crystalline desfesoterodine fumarate (fesoterodine fumarate) [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7